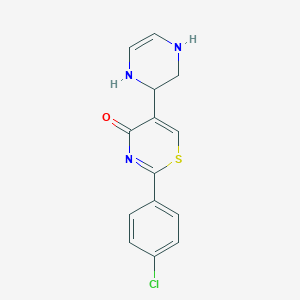![molecular formula C18H22N4O2 B12914836 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane CAS No. 649757-11-9](/img/structure/B12914836.png)
10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[431]decane is a complex organic compound featuring a bicyclic structure with nitrogen atoms and a nitro-substituted isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a Lewis acid such as phosphorus oxychloride (POCl₃).
Nitration: The isoquinoline core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the Diazabicyclo Decane Ring: The bicyclic structure is formed through a series of cyclization reactions, often involving the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide (CH₃I) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the methyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted isoquinoline ring. Reagents such as sodium methoxide (NaOCH₃) can be used for these reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for studies in molecular biology. It can be used to probe the function of enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological activities. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may also make it useful in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows the compound to fit into enzyme active sites or receptor binding pockets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
10-Methyl-3-(6-aminoisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane: Similar structure but with an amino group instead of a nitro group.
10-Methyl-3-(6-chloroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane: Contains a chloro group instead of a nitro group.
10-Methyl-3-(6-methoxyisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitro group in 10-Methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Properties
CAS No. |
649757-11-9 |
|---|---|
Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
10-methyl-3-(6-nitroisoquinolin-3-yl)-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C18H22N4O2/c1-20-15-3-2-4-17(20)12-21(8-7-15)18-10-14-9-16(22(23)24)6-5-13(14)11-19-18/h5-6,9-11,15,17H,2-4,7-8,12H2,1H3 |
InChI Key |
HCBWUSSEHGZSKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CN(CC2)C3=NC=C4C=CC(=CC4=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



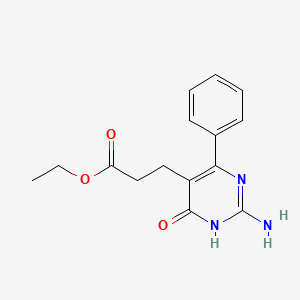
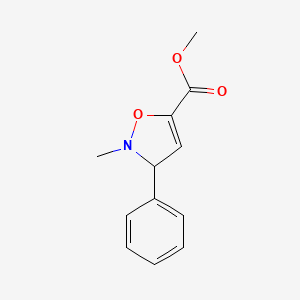

![Cyclohepta[b][1,3]selenazolo[4,5-f]indole](/img/structure/B12914793.png)

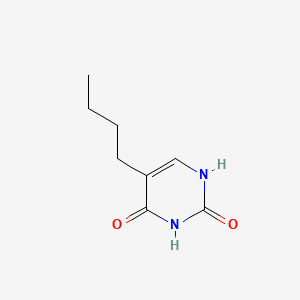



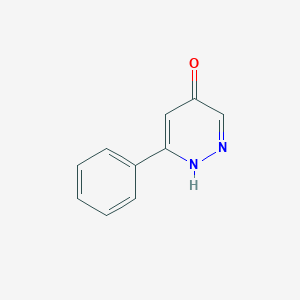
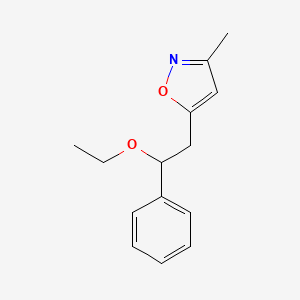
![2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12914843.png)
